N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine
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Overview
Description
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is a chemical compound with diverse applications in scientific research. It is known for its unique structure, which includes a thienylmethyl group and a morpholinomethyl group, making it a valuable building block in organic synthesis .
Scientific Research Applications
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine has a wide range of applications in scientific research:
Biology: Employed in the study of biological processes and as a tool for probing molecular interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Safety and Hazards
“N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine” is considered hazardous. It may cause severe skin burns and eye damage. It may also cause respiratory irritation . Safety precautions include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine typically involves the reaction of thien-2-ylmethylamine with morpholine and formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Mechanism of Action
The mechanism of action of N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-[5-(piperidin-1-ylmethyl)thien-2-ylmethyl]amine
- N-methyl-[5-(pyrrolidin-1-ylmethyl)thien-2-ylmethyl]amine
- N-methyl-[5-(azepan-1-ylmethyl)thien-2-ylmethyl]amine
Uniqueness
N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine is unique due to its morpholinomethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it a valuable tool in various research applications .
Properties
IUPAC Name |
N-methyl-1-[5-(morpholin-4-ylmethyl)thiophen-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPRPFHZPNCEIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(S1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602362 |
Source
|
Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]thiophen-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893742-71-7 |
Source
|
Record name | N-Methyl-1-{5-[(morpholin-4-yl)methyl]thiophen-2-yl}methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60602362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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